(4-CYCLOHEPTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-CYCLOHEPTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cycloheptyl group attached to a piperazine ring, which is further connected to a fluorophenyl methanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CYCLOHEPTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE typically involves the reaction of 4-cycloheptylpiperazine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(4-CYCLOHEPTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-CYCLOHEPTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The piperazine ring is a common motif in many bioactive compounds, and the addition of the cycloheptyl and fluorophenyl groups can enhance the compound’s biological activity and selectivity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions due to its unique chemical structure and interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (4-CYCLOHEPTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors or enzymes, while the fluorophenyl group can enhance binding affinity and selectivity. The cycloheptyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(pyridin-4-yl)methanone: Similar in structure but contains a pyridine ring instead of a piperazine ring.
(3-Fluorophenyl)(4-fluorophenyl)methanone: Contains two fluorophenyl groups but lacks the piperazine and cycloheptyl groups.
Uniqueness
(4-CYCLOHEPTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE is unique due to the combination of the cycloheptyl, piperazine, and fluorophenyl groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
(4-cycloheptylpiperazin-1-yl)-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-16-7-5-6-15(14-16)18(22)21-12-10-20(11-13-21)17-8-3-1-2-4-9-17/h5-7,14,17H,1-4,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGYOCORANADFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.